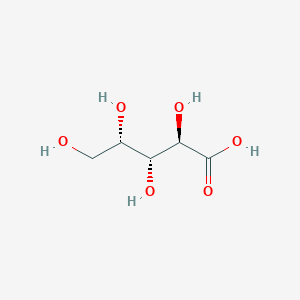
Ethyl allophanate
概要
説明
Synthesis Analysis
Ethyl allophanate can be synthesized from alcohols and p-nitrophenyl carbamates, leading to the formation of branched glycoforms through optimization of allophanate formation. This process involves intramolecular hydrogen bonds that rigidify inter-saccharide allophanate linkages (Chong & Petillo, 2000). Another method involves the bromination of ethyl allophanate followed by Hofmann-type rearrangement to synthesize diethyl azodicarboxylate and diethylhydrazodicarboxylate (Kawakubo et al., 2015).
Molecular Structure Analysis
The molecular structure of ethyl allophanate and its derivatives has been a subject of study to understand their reactivity and potential applications. These studies include thermal degradation mechanisms and the stability of polyurethanes with allophanate and isocyanurate crosslinks, which help in understanding the behavior of such compounds under different conditions (Yoshitake & Furukawa, 1995).
Chemical Reactions and Properties
Ethyl allophanate undergoes various chemical reactions, including interactions with isocyanic acid to form ethyl carbamate and ethyl allophanate. The kinetics and mechanism of these reactions have been explored to understand the influence of catalysts, temperature, and additives (Sheludyakov et al., 1995).
Physical Properties Analysis
The physical properties of ethyl allophanate and related compounds have been studied, including their thermal stability. For instance, polyurethanes crosslinked with allophanate and isocyanurate groups exhibit specific thermal properties that do not correlate directly with the initial decomposition temperature and crosslinking density (Kościelecka, 1991).
Chemical Properties Analysis
Understanding the chemical properties of ethyl allophanate involves studying its reactivity and interaction with other chemical entities. The reaction temperature significantly affects the concentration of allophanate linkages in the polyurethane formation, highlighting the delicate balance required in chemical synthesis processes (Ando, 1993).
科学的研究の応用
1. Bio-based Isocyanate Production
- Application Summary: Isocyanates, including Ethyl allophanate, are key players in the plastics industry. They are used in the production of polyurethanes (PUs), which are widely used in various industries. The value of PUs in the global market reached $95.13 billion in 2019 and is expected to grow at a compound annual growth rate of 12% .
- Methods of Application: The production of isocyanate compounds directly from biomass is being researched. Various methods applied in the synthesis of bio-derived isocyanates are discussed .
- Results or Outcomes: The elimination of phosgene, a harmful compound used in the production of PUs, is seen as a key to the production of green PUs .
2. Simulation and Modeling of Aliphatic Isocyanates
- Application Summary: Aliphatic isocyanates and polyisocyanates, including Ethyl allophanate, are central molecules in the fabrication of polyurethanes, coatings, and adhesives. They are continuously investigated in advanced applications .
- Methods of Application: Atomistic simulations on isocyanate-based systems have been limited due to the lack of accurate parametrizations for these molecular species .
- Results or Outcomes: The review discusses the state of modeling of isocyanates, from first-principle studies to atomistic molecular dynamics simulations and coarse-grained approaches .
3. Advanced Materials Production
- Application Summary: Isocyanates, including Ethyl allophanate, are key components for the synthesis and production of advanced materials . They are particularly interesting in the design and synthesis of novel PU-based materials .
- Methods of Application: The production of these advanced materials involves the use of isocyanates as a basic building block .
- Results or Outcomes: The importance of isocyanates is not restricted to the vast field of PU chemistry. They have rapidly become one of the most important molecules in industrial chemistry .
4. Astrochemistry and Astrophysics
- Application Summary: Isocyanates, including Ethyl allophanate, have become relevant molecules in astrochemistry and astrophysics, following their discovery in the interstellar medium .
- Methods of Application: The study involves the observation and analysis of isocyanates in the interstellar medium .
- Results or Outcomes: The discovery of isocyanates in the interstellar medium has opened up new lines of research in astrochemistry and astrophysics .
5. Bio-Based Thermosetting Polyurethanes
- Application Summary: The trend towards the utilization of bioresources for the manufacturing of polymers has led to the development of fully bio-based thermosetting polyurethanes . These polymers are obtained by the addition reaction of a diisocyanate (or polyisocyanate) and an oligomeric polyol .
- Methods of Application: In this work, 3 polyisocyanates and 2 polyols with high renewable carbon contents were studied, including hexamethylene-diisocyanate (HDI) allophanate as one of the isocyanates .
- Results or Outcomes: Thermosetting polymers with Tg values ranging from 41 to +21 C and thermal stabilities of up to 300 C were obtained .
6. Urethane Formation
- Application Summary: Allophanate is an intermediate towards urethane formation via a six-centered transition state .
- Methods of Application: The study involves the analysis of the mechanisms of urethane formation from an energetic point of view .
- Results or Outcomes: The reaction barrier of urethane formation via allophanate intermediate is 62.6 kJ/mol in the THF model .
Safety And Hazards
特性
IUPAC Name |
ethyl N-carbamoylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2-9-4(8)6-3(5)7/h2H2,1H3,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHPSKJRLDSJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060818 | |
| Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl allophanate | |
CAS RN |
626-36-8 | |
| Record name | Ethyl N-(aminocarbonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl allophanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl allophanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl allophanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, N-(aminocarbonyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (aminocarbonyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ALLOPHANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B4EN328CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[1-(2-Methoxyethyl)-5-tetrazolyl]thio]-1-phenylethanone](/img/structure/B1211985.png)
![Azuleno[6,5-b]furan-5-carboxaldehyde, 3,8-dimethyl-](/img/structure/B1211987.png)




![(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1211994.png)




